molecular formula C7H14N4 B13244098 1-(5-Propyl-4H-1,2,4-triazol-3-yl)ethan-1-amine

1-(5-Propyl-4H-1,2,4-triazol-3-yl)ethan-1-amine

Cat. No.: B13244098
M. Wt: 154.21 g/mol
InChI Key: FPZOJQZWVAMDBF-UHFFFAOYSA-N
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Description

1-(5-Propyl-4H-1,2,4-triazol-3-yl)ethan-1-amine is a compound belonging to the class of 1,2,4-triazoles. These compounds are known for their wide range of pharmacological activities, including antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties . The structure of this compound consists of a triazole ring substituted with a propyl group and an ethanamine moiety.

Preparation Methods

The synthesis of 1-(5-Propyl-4H-1,2,4-triazol-3-yl)ethan-1-amine can be achieved through various synthetic routes. . The choice of pathway and sequence of reagent introduction depends on the nucleophilicity of the amine. For instance, aliphatic amines react via nucleophilic opening of the succinimide ring and subsequent recyclization of the triazole ring under microwave irradiation . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

1-(5-Propyl-4H-1,2,4-triazol-3-yl)ethan-1-amine undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding triazole oxides, while reduction may lead to the formation of triazole amines .

Mechanism of Action

The mechanism of action of 1-(5-Propyl-4H-1,2,4-triazol-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes, such as kinases, by binding to their active sites . This inhibition can disrupt various cellular processes, leading to the compound’s pharmacological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Biological Activity

1-(5-Propyl-4H-1,2,4-triazol-3-yl)ethan-1-amine, with the CAS number 1305875-86-8, is a compound belonging to the triazole class. Triazoles have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article explores the biological activity of this specific triazole derivative, focusing on its pharmacological potential and relevant research findings.

The molecular formula of this compound is C7_7H14_{14}N4_4, with a molecular weight of 154.21 g/mol. The compound's structure includes a triazole ring that is pivotal for its biological activity.

PropertyValue
CAS Number1305875-86-8
Molecular FormulaC7_7H14_{14}N4_4
Molecular Weight154.21 g/mol

Antimicrobial Activity

Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. The biological activity of this compound has been assessed against various pathogens:

  • Bacterial Activity :
    • Studies show that triazole derivatives can inhibit both Gram-positive and Gram-negative bacteria. For instance, similar compounds have demonstrated minimum inhibitory concentrations (MICs) in the range of 15.625–125 μM against Staphylococcus aureus and Enterococcus faecalis .
  • Fungal Activity :
    • Triazoles are well-known for their antifungal properties. Compounds with a similar structure have shown effectiveness against Candida species, with MIC values indicating strong antifungal activity .

Anticancer Potential

The anticancer activity of triazole derivatives has been a subject of extensive research. For example:

  • A related study found that certain triazole derivatives exhibited cytotoxic effects on cancer cell lines such as HCT116 (colon carcinoma) and T47D (breast cancer), with IC50_{50} values ranging from 6.2 μM to 43.4 μM . This suggests that this compound may also possess similar anticancer properties.

The mechanism by which triazoles exert their biological effects typically involves:

  • Inhibition of Enzymatic Pathways : Triazoles often inhibit key enzymes involved in the synthesis of nucleic acids or cell wall components in microorganisms.
  • Disruption of Cellular Processes : They can interfere with cellular signaling pathways crucial for cell proliferation and survival in cancer cells.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various triazole derivatives against common pathogens. The results indicated that compounds structurally related to this compound exhibited potent antibacterial activity with MIC values comparable to established antibiotics .

Study 2: Anticancer Activity

Another investigation focused on the cytotoxicity of triazole derivatives on breast cancer cell lines. The results showed that specific substitutions on the triazole ring significantly enhanced anticancer activity, suggesting that modifications to the structure could optimize therapeutic effects .

Properties

Molecular Formula

C7H14N4

Molecular Weight

154.21 g/mol

IUPAC Name

1-(5-propyl-1H-1,2,4-triazol-3-yl)ethanamine

InChI

InChI=1S/C7H14N4/c1-3-4-6-9-7(5(2)8)11-10-6/h5H,3-4,8H2,1-2H3,(H,9,10,11)

InChI Key

FPZOJQZWVAMDBF-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=NN1)C(C)N

Origin of Product

United States

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